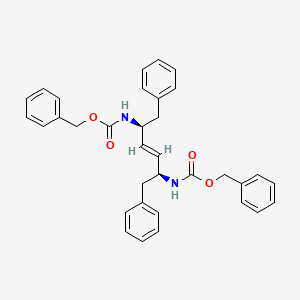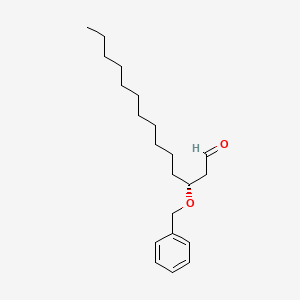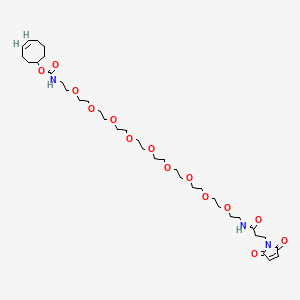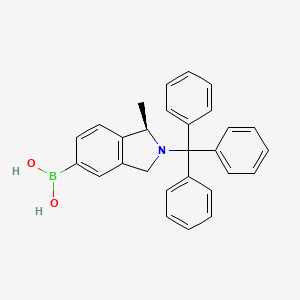![molecular formula C17H36O2Si B11831684 1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one CAS No. 190588-96-6](/img/structure/B11831684.png)
1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an undecane chain with a ketone functional group at the sixth position. This compound is often used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting silyl ether is then subjected to further reactions to introduce the ketone functionality at the desired position.
Industrial Production Methods
Industrial production of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection of the silyl ether.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Hydroxyl derivatives or other functionalized compounds.
Scientific Research Applications
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is used in various scientific research applications, including:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals where the stability of the silyl ether group is advantageous.
Industry: In the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)undecan-6-one primarily involves the stability and reactivity of the silyl ether group. The tert-butyldimethylsilyl group provides steric protection to the hydroxyl group, preventing unwanted side reactions. The ketone functionality allows for further chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-((tert-Butyldimethylsilyl)oxy)ethane
- 1-((tert-Butyldimethylsilyl)oxy)propane
- 1-((tert-Butyldimethylsilyl)oxy)butane
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)undecan-6-one is unique due to its longer carbon chain and the presence of a ketone functional group at the sixth position. This combination of features provides distinct reactivity and stability, making it suitable for specific synthetic applications where other similar compounds may not be as effective.
Properties
CAS No. |
190588-96-6 |
|---|---|
Molecular Formula |
C17H36O2Si |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxyundecan-6-one |
InChI |
InChI=1S/C17H36O2Si/c1-7-8-10-13-16(18)14-11-9-12-15-19-20(5,6)17(2,3)4/h7-15H2,1-6H3 |
InChI Key |
CLWRROYNXCWRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)





![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)

![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)


